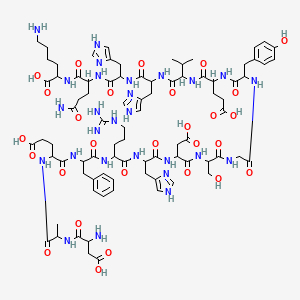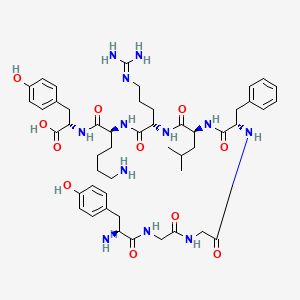
111366-38-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 111366-38-2 is known as Preprovasoactive Intestinal Polypeptide (81-122), human. It is a peptide derived from the prepro-vasoactive intestinal polypeptide, corresponding to residues 81-122. This peptide is significant in various biological processes and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preprovasoactive Intestinal Polypeptide (81-122), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, dry form. The entire process is conducted under stringent conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Preprovasoactive Intestinal Polypeptide (81-122), human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents like DIC and HOBt are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products Formed
The major product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Preprovasoactive Intestinal Polypeptide (81-122), human, has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in reducing the force and frequency of spontaneous uterine contractions in isolated rat uterus.
Medicine: Explored for potential therapeutic applications in conditions involving smooth muscle contractions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism by which Preprovasoactive Intestinal Polypeptide (81-122), human, exerts its effects involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of smooth muscle contractions. The peptide histidine valine 42 (PHV-42) fragment has been shown to reduce both the force and frequency of spontaneous contractions in isolated rat uterus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptide Histidine Valine 42 (PHV-42): Corresponds exactly to Preprovasoactive Intestinal Polypeptide (81-122), human.
Other Preprovasoactive Intestinal Polypeptide Fragments: Various fragments of the prepro-vasoactive intestinal polypeptide have been studied for their biological activities.
Uniqueness
Preprovasoactive Intestinal Polypeptide (81-122), human, is unique due to its specific sequence and biological activity. Its ability to modulate smooth muscle contractions makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
111366-38-2 |
|---|---|
Molekularformel |
C₂₀₂H₃₂₅N₅₃O₆₄S |
Molekulargewicht |
4552.13 |
Sequenz |
One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


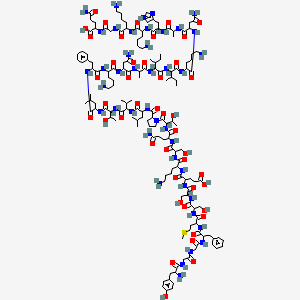
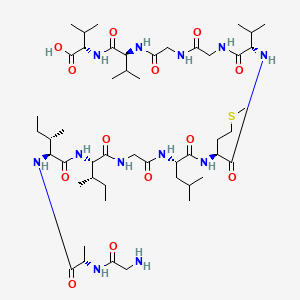
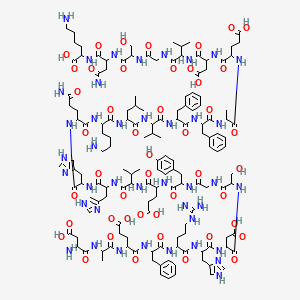
![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
